molecular formula C5H8N2O2 B110489 3-Aminopiperidine-2,6-dione CAS No. 2353-44-8

3-Aminopiperidine-2,6-dione

Cat. No.: B110489
CAS No.: 2353-44-8
M. Wt: 128.13 g/mol
InChI Key: NPWMTBZSRRLQNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2,6-Piperidinedione, also known as 3-Aminoglutarimide, is an organic compound with the molecular formula C5H8N2O2. It is a derivative of glutarimide and is characterized by a piperidine ring with amino and keto functional groups at positions 3 and 2,6 respectively. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

    Oxidation: 3-Amino-2,6-Piperidinedione can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form 3-Aminopiperidine.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

Mechanism of Action

Target of Action

3-Aminopiperidine-2,6-dione is known to target Cereblon (CRBN) , a protein targeted by a class of immunomodulatory drugs . It also acts as an inhibitor of benzoate synthase , an enzyme crucial for DNA synthesis in cancer cells.

Mode of Action

The compound interacts with its targets by inhibiting their function. By inhibiting benzoate synthase, it hinders DNA production, which may limit cancer cell proliferation. As a functionalized Cereblon ligand, it is used for the development of protein degrader building blocks .

Biochemical Pathways

The compound affects the biochemical pathways related to DNA synthesis and protein degradation. By inhibiting benzoate synthase, it disrupts the DNA synthesis pathway in cancer cells. As a Cereblon ligand, it plays a role in the protein degradation pathway .

Pharmacokinetics

It’s worth noting that the compound is used for studies on the hydrolytic degradation and primary metabolic pathway of thalidomide in animals and human liver microsomes .

Result of Action

The inhibition of benzoate synthase by this compound results in the hindrance of DNA production, potentially limiting the proliferation of cancer cells. As a Cereblon ligand, it contributes to the development of protein degrader building blocks .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it is recommended to store the compound in an inert atmosphere at room temperature , indicating that exposure to certain environmental conditions could affect its stability and efficacy.

Scientific Research Applications

3-Amino-2,6-Piperidinedione has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Thalidomide: A derivative of glutarimide, used to treat multiple myeloma and leprosy.

    Cycloheximide: Another glutarimide derivative, known for its potent inhibition of protein synthesis.

    Lenalidomide: A thalidomide analog with immunomodulatory and anti-cancer properties.

Uniqueness:

Properties

IUPAC Name

3-aminopiperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c6-3-1-2-4(8)7-5(3)9/h3H,1-2,6H2,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWMTBZSRRLQNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50946287
Record name 3-Amino-6-hydroxy-4,5-dihydropyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50946287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2353-44-8
Record name 3-Amino-2,6-piperidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2353-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Piperidinedione, 3-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002353448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-6-hydroxy-4,5-dihydropyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50946287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Aminopiperidine-2,6-dione
Reactant of Route 2
3-Aminopiperidine-2,6-dione
Reactant of Route 3
3-Aminopiperidine-2,6-dione
Reactant of Route 4
3-Aminopiperidine-2,6-dione
Reactant of Route 5
3-Aminopiperidine-2,6-dione
Reactant of Route 6
3-Aminopiperidine-2,6-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.